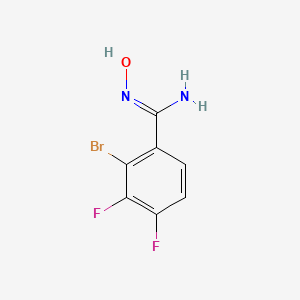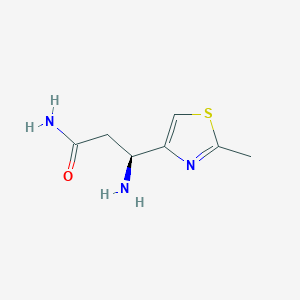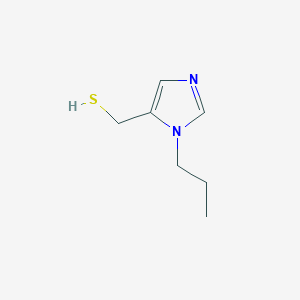
(1-propyl-1H-imidazol-5-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-propyl-1H-imidazol-5-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of a propyl group attached to the nitrogen atom at position 1 and a methanethiol group attached to the carbon atom at position 5 of the imidazole ring. Imidazole derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-propyl-1H-imidazol-5-yl)methanethiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild reaction conditions. For example, the reaction of an amido-nitrile with a suitable catalyst can lead to the formation of the imidazole ring.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions. This involves the reaction of the imidazole ring with a propyl halide in the presence of a base.
Attachment of the Methanethiol Group: The methanethiol group can be introduced through thiolation reactions. This involves the reaction of the imidazole derivative with a thiolating agent such as methanethiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: (1-propyl-1H-imidazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can undergo reduction reactions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, alkylating agents, and acylating agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-propyl-1H-imidazol-5-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-propyl-1H-imidazol-5-yl)methanethiol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
- (1-methyl-1H-imidazol-5-yl)methanethiol
- (1-ethyl-1H-imidazol-5-yl)methanethiol
- (1-butyl-1H-imidazol-5-yl)methanethiol
Comparison: (1-propyl-1H-imidazol-5-yl)methanethiol is unique due to the presence of the propyl group, which can influence its chemical and biological properties Compared to its methyl, ethyl, and butyl analogs, the propyl group may affect the compound’s solubility, reactivity, and interaction with molecular targets
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(3-propylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-2-3-9-6-8-4-7(9)5-10/h4,6,10H,2-3,5H2,1H3 |
InChI Key |
XDKXTVAWVQIWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC=C1CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




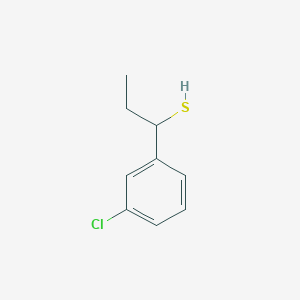
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13312969.png)

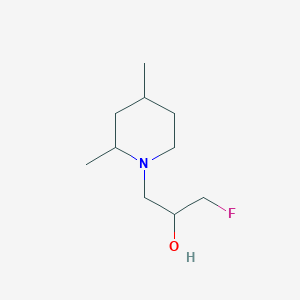

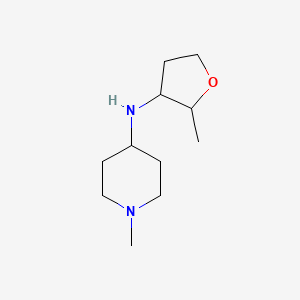
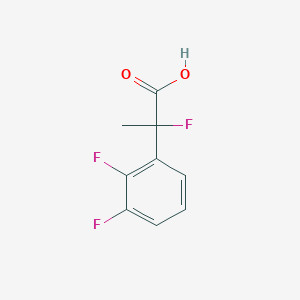
![2-{[1-(3,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13313010.png)
